The 1,3,4-oxadiazole nucleus is a significant pharmacophore and a core structure for the development of new therapeutic agents. The oxadiazole ring system has been incorporated into a variety of compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial properties. The compound "3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, and its related analogs have been the subject of extensive research due to their potential pharmacological applications.
The pharmacological evaluation of 1,3,4-oxadiazole derivatives has revealed significant anti-convulsant and anti-inflammatory activities in vivo. Some derivatives have shown comparable activity to standard drugs in these categories, indicating their potential as therapeutic agents1. Moreover, certain compounds within this class have demonstrated good antibacterial activity against various strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv34. These findings suggest that 1,3,4-oxadiazole derivatives could be developed into new antibiotics to combat resistant strains of bacteria.
The antimalarial properties of 1,3,4-oxadiazole derivatives have also been explored, with some compounds exhibiting activity against Plasmodium berghei in mice. The most active compounds in this category were found to have activity comparable to existing antimalarial drugs, highlighting their potential in the treatment of malaria2.
In addition to their antimicrobial and pharmacological properties, some 1,3,4-oxadiazole derivatives have been found to possess potent antioxidant activity. This suggests a possible role in the management of oxidative stress-related diseases, although further studies are needed to fully understand their mechanism of action and therapeutic potential in this area7.
Some derivatives of 1,3,4-oxadiazoles have shown central nervous system activity, including sedative and analgesic effects. These effects are believed to be associated with the presence of specific substituents in the molecule, such as the 3,4-dioxymethylenephenyl radical5.
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as an oxadiazole derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms in its structure. The compound's molecular formula is with a molecular weight of approximately 224.65 g/mol. Its melting point ranges from 58 to 59 °C, indicating its solid state at room temperature .
The compound is primarily sourced through chemical synthesis methods, often involving the cyclization of appropriate precursors such as 2-methoxybenzohydrazide and chloroacetyl chloride in the presence of a base like triethylamine. This classification as an oxadiazole places it within a broader category of compounds known for diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods:
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole features a distinct molecular structure characterized by:
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
The mechanism of action for 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is closely tied to its biological applications:
Relevant analytical data includes proton nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry for structural confirmation .
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has diverse applications across various fields:
The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system distinguished by its unique arrangement of one oxygen atom at position 1 and two nitrogen atoms at positions 2 and 4. This heterocycle exhibits planar geometry due to its π-conjugated system, which confers significant aromatic character. Bond lengths within the ring are critical to its stability and reactivity: the bond between N2 and O1 measures approximately 1.38 Å, while the C5–N4 and N4–C3 bonds average 1.31 Å and 1.32 Å, respectively. These parameters reflect electron delocalization across the ring, contributing to its moderate dipole moment (typically 3.5–4.5 D) [1].
Electronically, the 1,2,4-oxadiazole ring is π-deficient, primarily due to the electronegativity of oxygen and nitrogen atoms. This deficiency renders it electron-accepting, with reduction potentials typically ranging from -1.5 to -1.8 V vs. SCE. The LUMO (lowest unoccupied molecular orbital) is predominantly localized on the heterocycle, enabling interactions with biological nucleophiles or participation in charge-transfer complexes. Substituents at C3 and C5 significantly modulate electronic properties; electron-withdrawing groups (e.g., -NO₂) further lower the LUMO energy, enhancing electrophilicity, while electron-donating groups (e.g., -OCH₃) increase electron density at these positions [1] [7].
Table 1: Key Structural Parameters of the 1,2,4-Oxadiazole Ring
Bond/Atom Position | Bond Length (Å) | Bond Angle (°) | Electronic Contribution |
---|---|---|---|
O1–N2 | 1.38 | 105–110 | High electronegativity |
N2–C3 | 1.29 | 110–115 | Electrophilic center |
C3–N4 | 1.32 | 105–108 | π-Delocalization |
N4–C5 | 1.31 | 110–112 | Nucleophilic susceptibility |
C5–O1 | 1.36 | 105–108 | Dipole stabilization |
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with their first synthesis in 1884 by Tiemann and Krüger, initially termed "azoximes" or "furo[ab]diazoles" [1]. However, significant pharmacological interest emerged in the mid-20th century, catalyzed by the discovery of Oxolamine in the 1960s. Marketed as a cough suppressant, Oxolamine featured a 1,2,4-oxadiazole core and validated the ring’s biological relevance. This breakthrough spurred research into derivatives for diverse therapeutic applications, leading to the development of Prenoxdiazine (antitussive), Butalamine (vasodilator), and Fasiplon (anxiolytic) in subsequent decades [1] [8].
The 1980s–2000s witnessed a surge in structure-activity relationship (SAR) studies, exploiting the ring’s bioisosteric versatility. Pleconaril, an antiviral agent targeting picornaviruses, and Ataluren, a nonsense mutation suppressor for Duchenne muscular dystrophy, exemplified the scaffold’s expansion into novel therapeutic areas. Natural products containing 1,2,4-oxadiazoles, such as Phidianidine A/B (isolated from sea slugs in 2011) and quisqualic acid (from Quisqualis indica seeds), further underscored its biological significance. Phidianidines demonstrated potent cytotoxicity against tumor cell lines (e.g., HeLa, C6 glial cells) and agonist activity at PTP1B and CXCR4 receptors, highlighting the scaffold’s potential in oncology and immunology [1].
1,2,4-Oxadiazoles serve as strategic bioisosteres for ester and amide functionalities, primarily due to their enhanced metabolic stability. While esters and amides are prone to enzymatic hydrolysis (e.g., by esterases or proteases), the oxadiazole ring resists such degradation owing to its aromatic character and reduced electrophilicity at the ring carbons [2] [6]. This resistance is quantified by in vitro metabolic stability assays, where oxadiazole-containing compounds often exhibit half-lives 5–10 times longer than their amide/ester counterparts in liver microsomes [4].
Electronic mimicry underpins this bioisosterism: the oxadiazole’s O1 and N2 atoms replicate the hydrogen-bond accepting capabilities of carbonyl oxygens in amides/esters (σₘ values: ester = 0.45, 1,2,4-oxadiazole = 0.43). Additionally, the C3 and C5 positions can sterically emulate carbonyl-attached substituents. For example, in GABA analogs, replacing a metabolically labile ester with a 1,2,4-oxadiazole preserved affinity to GABA transporters while increasing oral bioavailability by 70% [4] [6].
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazoles vs. Amides/Esters
Amide/Ester Precursor | 1,2,4-Oxadiazole Bioisostere | Pharmacological Outcome | Key Advantage |
---|---|---|---|
Benzamide COX-2 inhibitor | 3-(Pyridyl)-5-phenyl-1,2,4-oxadiazole | IC₅₀: 0.18 μM (vs. precursor 0.22 μM) | 8-fold ↑ microsomal stability |
Ethyl nicotinate | 5-(Pyridin-3-yl)-1,2,4-oxadiazole | Similar vasodilation EC₅₀; ↓ first-pass metabolism | ↑ Oral AUC by 2.5× |
GABA ethyl ester | 3-(Aminomethyl)-5-phenyl-1,2,4-oxadiazole | Maintained transporter affinity (Kᵢ = 120 nM) | Resistance to esterase cleavage |
Peptide bond | Retro-inverted oxadiazole | Preserved α-helix mimetic activity | Protease resistance; cell permeability |
Positional isomerism profoundly influences the physicochemical and biological profiles of oxadiazole derivatives. Among the four possible oxadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,3,4- and 1,2,4-isomers dominate medicinal chemistry due to superior stability and synthetic accessibility. The 1,2,3-isomer is rarely exploited because of its tendency to undergo ring-opening to diazomethane derivatives [1] [3].
Electronic differences between isomers are striking:
Steric and hydrogen-bonding capabilities also diverge. For instance, 1,3,4-oxadiazoles permit linear conjugation between C2 and C5 substituents, favoring planar, extended geometries. In contrast, 1,2,4-oxadiazoles support angular substitution patterns that enhance three-dimensionality—critical for engaging targets like kinase allosteric pockets. In anticancer derivatives, positional isomerism alters topoisomerase IIα inhibition: 1,2,4-oxadiazole analogs (e.g., 4) achieved IC₅₀ values of 1.8 μM, whereas 1,3,4-isomers showed 10-fold reduced potency [5].
Crystal packing studies reveal that 1,2,4-oxadiazoles form stronger intermolecular hydrogen bonds (e.g., N4–H···O=C; d = 2.02 Å) versus 1,3,4-isomers (d = 2.35 Å). This compact packing elevates densities in energetic materials (e.g., 1.938 g/cm³ for 3-amino-5-nitramino-1,2,4-oxadiazole vs. 1.85 g/cm³ for its 1,3,4-analog), underscoring applications beyond pharmacology [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7